Receptor Binding Affinity: Equipotent CRTH2 Binding, but Marked DP1 Selectivity
In radioligand binding assays using recombinant human CRTH2 receptors expressed in HEK293(EBNA) cells, 13,14-dihydro-15-keto PGD2 (DK-PGD2) demonstrated a high binding affinity with a Ki of 2.91 ± 0.29 nM (n=10), which is comparable to the affinity of its parent compound, PGD2 (Ki = 2.4 nM) [1]. This demonstrates it is a potent ligand. Critically, the rank order of potency for DP1 receptor binding is drastically different. PGD2 is highly potent at DP1, whereas DK-PGD2 is markedly less active, with the rank order at DP1 reported as PGD2 > PGJ2 > Δ12-PGJ2 > 15-deoxy-Δ12,14-PGJ2 >>> 13,14-dihydro-15-keto-PGD2 [2].
| Evidence Dimension | Binding Affinity (Ki) for CRTH2 vs. DP1 Selectivity |
|---|---|
| Target Compound Data | Ki (hCRTH2) = 2.91 ± 0.29 nM; Minimal DP1 binding |
| Comparator Or Baseline | PGD2: Ki (hCRTH2) = 2.4 nM; High affinity DP1 binding |
| Quantified Difference | DK-PGD2 is equipotent to PGD2 at CRTH2 (2.91 nM vs 2.4 nM) but exhibits drastically reduced affinity for the DP1 receptor compared to PGD2. |
| Conditions | Competition binding assay using [3H]PGD2 on membranes from HEK293(EBNA) cells expressing recombinant hCRTH2. |
Why This Matters
This quantifiable selectivity profile allows researchers to procure a tool compound that activates CRTH2 without triggering the confounding DP1 pathway, a property not offered by the parent PGD2.
- [1] Sawyer N, Cauchon E, Chateauneuf A, et al. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2. British Journal of Pharmacology. 2002;137(8):1163-1172. View Source
- [2] Hata AN, Zent R, Breyer MD, Breyer RM. Expression and molecular pharmacology of the mouse CRTH2 receptor. Journal of Pharmacology and Experimental Therapeutics. 2003;306(2):463-470. View Source
